N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives, followed by cyclization and functionalization steps. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole and pyrimidine rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its photophysical properties make it useful in material science for the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide is unique due to its specific structural features and photophysical properties. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as those with different substituents on the pyrazole or pyrimidine rings . These compounds may share some properties but differ in their specific applications and effectiveness in various research contexts.
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the family of pyrazolo[1,5-a]pyrimidines and is characterized by a complex organic structure that includes both pyrazole and quinoxaline moieties. The molecular formula is C16H12N6O, with a molecular weight of 296.32 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂N₆O |
Molecular Weight | 296.32 g/mol |
CAS Number | 1797718-28-5 |
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways associated with cancer cell proliferation. It has been shown to interact with various protein targets, which may include:
- BRAF(V600E) : An oncogenic mutation involved in cell signaling pathways that promote cancer growth.
- EGFR : Epidermal growth factor receptor, a key player in cell division and survival.
- Aurora-A kinase : A critical regulator of mitosis.
These interactions suggest that this compound could be developed as a targeted therapy for certain types of cancers.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance:
- In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Insights : The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Anti-inflammatory and Antibacterial Activities
Beyond its antitumor properties, this compound also exhibits anti-inflammatory and antibacterial activities:
- Anti-inflammatory : It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Antibacterial : Preliminary studies indicate that it possesses antibacterial properties against certain strains of bacteria, although further research is needed to elucidate these effects fully.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in xenograft models. The findings revealed:
- Tumor Volume Reduction : Treated groups exhibited a significant reduction in tumor volume compared to control groups.
- Survival Rates : Increased survival rates were observed in treated mice, highlighting the compound's potential as an effective therapeutic agent.
Case Study 2: Mechanistic Pathway Analysis
Another study focused on elucidating the mechanistic pathways involved in the compound's action. Key findings included:
- Inhibition of Cell Proliferation : The compound significantly reduced proliferation markers such as Ki67 in treated cells.
- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-10-6-15-18-7-11(9-22(15)21-10)19-16(23)14-8-17-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLBVFKOUVQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.